molecular formula C13H11NO2 B1292087 5-Amino-biphenyl-2-carboxylic acid CAS No. 754166-77-3

5-Amino-biphenyl-2-carboxylic acid

Cat. No. B1292087
M. Wt: 213.23 g/mol
InChI Key: KDPVECKHWIOFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-biphenyl-2-carboxylic acid is a chemical compound with the CAS Number: 754166-77-3 . It has a molecular weight of 213.24 and its IUPAC name is 5-amino [1,1’-biphenyl]-2-carboxylic acid . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for 5-Amino-biphenyl-2-carboxylic acid is 1S/C13H11NO2/c14-10-6-7-11 (13 (15)16)12 (8-10)9-4-2-1-3-5-9/h1-8H,14H2, (H,15,16) . This indicates that the compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

5-Amino-biphenyl-2-carboxylic acid is a light yellow solid . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, which can result in high boiling points .

Scientific Research Applications

URAT1 Inhibitors in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 5-Amino-biphenyl-2-carboxylic acid derivatives have been discovered as potent URAT1 inhibitors . URAT1 (Urate transporter 1) is a clinically validated target for the treatment of hyperuricemia and gout .
  • Methods of Application or Experimental Procedures : Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion . Fifty-one novel compounds were synthesized .
  • Results or Outcomes : Most of the synthesized compounds showed obvious inhibition against human URAT1 . A1 and B21 were identified as the most potent URAT1 inhibitors in series A and B, respectively . They exhibited IC50 values of 0.93 μM and 0.17 μM, which were comparable or superior to the clinical uricosuric drug benzbromarone .

Production of Polymers and Biopolymers

  • Specific Scientific Field : Polymer Chemistry .
  • Summary of the Application : Carboxylic acids and their derivatives, such as 5-Amino-biphenyl-2-carboxylic acid, can be used in the production of polymers and biopolymers .

Peptide Sequences Binding to Nanomaterial Surfaces

  • Specific Scientific Field : Nanotechnology .
  • Summary of the Application : Peptide sequences are known to recognize and bind different nanomaterial surfaces . 5-Amino-biphenyl-2-carboxylic acid could potentially be incorporated into these peptide sequences to modify their binding properties.

Production of Organic Light-Emitting Diodes (OLEDs)

  • Specific Scientific Field : Material Science .
  • Summary of the Application : Biphenyl derivatives, such as 5-Amino-biphenyl-2-carboxylic acid, can be used in the production of organic light-emitting diodes (OLEDs) .

Production of Pharmaceutical Drugs

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : Biphenyl derivatives, such as 5-Amino-biphenyl-2-carboxylic acid, can be used in the synthesis of various pharmaceutical drugs .

Safety And Hazards

The safety data sheet for biphenyl-2-carboxylic acid indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 5-Amino-biphenyl-2-carboxylic acid were not found in the available resources, it’s worth noting that biphenyl compounds are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities . This suggests potential future research and applications in medicinal chemistry.

properties

IUPAC Name

4-amino-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPVECKHWIOFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631270
Record name 5-Amino[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-biphenyl-2-carboxylic acid

CAS RN

754166-77-3
Record name 5-Amino[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 754166-77-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-biphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-biphenyl-2-carboxylic acid
Reactant of Route 3
5-Amino-biphenyl-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Amino-biphenyl-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-biphenyl-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Amino-biphenyl-2-carboxylic acid

Citations

For This Compound
2
Citations
PK Suryadevara, S Olepu, JW Lockman… - Journal of medicinal …, 2009 - ACS Publications
We report structure−activity studies of a large number of dialkyl imidazoles as inhibitors of Trypanosoma cruzi lanosterol-14α-demethylase (L14DM). The compounds have a simple …
Number of citations: 48 pubs.acs.org
JW Lockman - 2003 - search.proquest.com
Chagas Disease poses the third largest parasitic disease burden in the world and the largest in the Western Hemisphere. It is caused by the Trypanosoma cruzi parasite, a zooflagellate …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.